Cas no 16201-43-7 (1-(4-Bromophenoxymethyl)-4-methoxybenzene)

1-(4-Bromophenoxymethyl)-4-methoxybenzene 化学的及び物理的性質
名前と識別子
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- 1-(4-Bromophenoxymethyl)-4-methoxybenzene
- 1-bromo-4-((4-methoxybenzyl)oxy)benzene
- Benzene, 1-bromo-4-[(4-methoxyphenyl)methoxy]-
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- インチ: 1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3
- InChIKey: VPGUTAYMMOCNID-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=C(OCC2=CC=C(OC)C=C2)C=C1
1-(4-Bromophenoxymethyl)-4-methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B687328-250mg |
1-(4-Bromophenoxymethyl)-4-methoxybenzene |
16201-43-7 | 250mg |
$ 69.00 | 2023-04-18 | ||
Crysdot LLC | CD12136349-10g |
1-(4-Bromophenoxymethyl)-4-methoxybenzene |
16201-43-7 | 95+% | 10g |
$500 | 2024-07-24 | |
abcr | AB603416-10g |
1-Bromo-4-((4-methoxybenzyl)oxy)benzene; . |
16201-43-7 | 10g |
€1736.50 | 2024-07-19 | ||
abcr | AB603416-1g |
1-Bromo-4-((4-methoxybenzyl)oxy)benzene; . |
16201-43-7 | 1g |
€330.20 | 2024-07-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B687328-250mg |
1-(4-Bromophenoxymethyl)-4-methoxybenzene |
16201-43-7 | 250mg |
¥540.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B687328-500mg |
1-(4-Bromophenoxymethyl)-4-methoxybenzene |
16201-43-7 | 500mg |
¥840.00 | 2023-09-15 | ||
TRC | B687328-100mg |
1-(4-Bromophenoxymethyl)-4-methoxybenzene |
16201-43-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
abcr | AB603416-250mg |
1-Bromo-4-((4-methoxybenzyl)oxy)benzene; . |
16201-43-7 | 250mg |
€191.50 | 2024-07-19 | ||
TRC | B687328-500mg |
1-(4-Bromophenoxymethyl)-4-methoxybenzene |
16201-43-7 | 500mg |
$ 98.00 | 2023-04-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B687328-1g |
1-(4-Bromophenoxymethyl)-4-methoxybenzene |
16201-43-7 | 1g |
¥1200.00 | 2023-09-15 |
1-(4-Bromophenoxymethyl)-4-methoxybenzene 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
1-(4-Bromophenoxymethyl)-4-methoxybenzeneに関する追加情報
1-(4-Bromophenoxymethyl)-4-methoxybenzene (CAS No. 16201-43-7): A Comprehensive Overview
Introduction to 1-(4-Bromophenoxymethyl)-4-methoxybenzene
1-(4-Bromophenoxymethyl)-4-methoxybenzene, also identified by its CAS No. 16201-43-7, is a structurally complex organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and biotechnology. This compound is characterized by its unique molecular architecture, which combines a biphenyl system with halogenated substituents and methoxy groups. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of 1-(4-Bromophenoxymethyl)-4-methoxybenzene, allowing researchers to explore its potential in diverse contexts. Its structure, featuring a bromine atom at the para position of one phenyl ring and a methoxy group on the other, contributes to its reactivity and stability under various conditions.
Chemical Structure and Properties
The molecular formula of 1-(4-Bromophenoxymethyl)-4-methoxybenzene is C13H9BrO2, with a molecular weight of approximately 295.0 g/mol. Its structure comprises two aromatic rings connected by an oxygen atom, forming an ether linkage (-O-). The bromine substituent at the para position of one ring introduces electron-withdrawing effects, while the methoxy group (-OCH3) on the other ring imparts electron-donating characteristics through resonance effects.
This combination of substituents results in a molecule with interesting electronic properties, making it suitable for applications in optoelectronics, sensor development, and as a precursor for more complex organic molecules. The compound's solubility in organic solvents and its ability to undergo various chemical transformations further enhance its utility in synthetic pathways.
Synthesis and Characterization
The synthesis of 1-(4-Bromophenoxymethyl)-4-methoxybenzene typically involves multi-step organic reactions, often utilizing coupling reactions or nucleophilic substitutions. Recent studies have focused on optimizing these processes to achieve higher yields and better purity levels, leveraging advanced catalysts and reaction conditions.
Spectroscopic techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize this compound, ensuring its identity and purity for subsequent applications.
Applications in Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, 1-(4-Bromophenoxymethyl)-4-methoxybenzene has shown promise as a lead compound for drug discovery efforts targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.
Preliminary studies indicate that this compound exhibits moderate activity against certain enzymes implicated in these conditions, suggesting potential for further optimization into more potent drug candidates.
Moreover, its structural features make it an attractive candidate for use as a scaffold in combinatorial chemistry libraries, enabling researchers to explore vast chemical spaces efficiently.
Role in Materials Science and Biotechnology
Beyond pharmaceuticals, 1-(4-Bromophenoxymethyl)-4-methoxybenzene finds applications in materials science as a building block for advanced materials such as polymers, dyes, and sensors.
In biotechnology, this compound has been utilized as an affinity ligand in chromatographic separations due to its ability to bind specific biomolecules selectively.
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